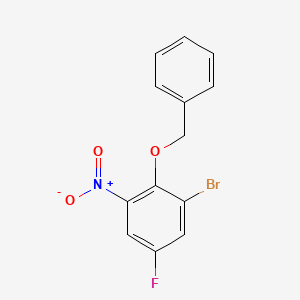

2-(Benzyloxy)-1-bromo-5-fluoro-3-nitrobenzene

Vue d'ensemble

Description

The compound “2-(Benzyloxy)-1-bromo-5-fluoro-3-nitrobenzene” is a complex organic molecule. It likely contains a benzene ring, given the presence of the term ‘benzyloxy’ in its name . The ‘benzyloxy’ group usually refers to a benzene ring attached to an oxygen atom, which is in turn attached to a methyl group .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through reactions involving aromatic substitution or coupling . For example, benzyloxy groups can be introduced through the reaction of a phenol with benzyl chloride in the presence of a base .Chemical Reactions Analysis

The compound could potentially undergo various chemical reactions, such as nucleophilic aromatic substitution reactions or reduction reactions . The presence of the bromine atom and the nitro group could make the compound reactive towards nucleophiles and reducing agents, respectively .Applications De Recherche Scientifique

Synthesis of Hydroquinones

2-(Benzyloxy)-1-bromo-5-fluoro-3-nitrobenzene: is used in the synthesis of 2-(benzyloxy)hydroquinone . Hydroquinones are important in the field of polymer chemistry where they serve as precursors for various polymerization processes and as antioxidants for polymers and rubber .

Preparation of Sequential Polypeptides

This compound is instrumental in preparing sequential polypeptides. Polypeptides have a wide range of applications, including the development of new materials, biodegradable plastics, and as models for studying protein folding and function .

Reagent for Synthesis of Multidentate Chelating Ligands

It acts as a reagent for the synthesis of multidentate chelating ligands. These ligands are crucial in coordination chemistry and are used to form stable complexes with metals, which have implications in catalysis, medicinal chemistry, and environmental remediation .

Pharmaceutical Research Intermediate

As a pharmaceutical intermediate, it is involved in the synthesis of various pharmaceutical agents. Its role in the development of new drugs and treatments is significant, particularly in the design of molecules with specific biological activities .

Organic Synthesis

The compound is used in organic synthesis, particularly in the formation of benzyl ethers and esters. Benzyl ethers serve as protecting groups in multi-step organic syntheses, while benzyl esters are important intermediates in the production of fine chemicals .

Mécanisme D'action

- The primary targets of 2-(Benzyloxy)-1-bromo-5-fluoro-3-nitrobenzene include:

- Leukotriene A-4 hydrolase : This enzyme plays a crucial role in the biosynthesis of leukotrienes, which are inflammatory mediators involved in allergic reactions and asthma. By interacting with this enzyme, the compound may modulate the inflammatory response .

- Mitogen-activated protein kinase 14 (MAPK14) : MAPK14, also known as p38 MAP kinase, participates in cellular stress responses, inflammation, and apoptosis. The compound’s interaction with MAPK14 could impact these processes .

- The affected pathways include:

- Arachidonic acid metabolism : Leukotriene A-4 hydrolase is involved in converting arachidonic acid to leukotriene A-4, which subsequently forms leukotrienes. Inhibition of this pathway could reduce inflammation .

- MAPK signaling : MAPK14 is part of the p38 MAP kinase pathway, which regulates cytokine production, cell survival, and immune responses. Modulating this pathway may impact inflammation and cell fate .

Target of Action

Biochemical Pathways

Orientations Futures

While specific future directions for this compound are not available, research in the field of organic chemistry often involves the synthesis and characterization of new compounds, investigation of their reactivity, and exploration of their potential applications in areas such as medicine, materials science, and catalysis .

Propriétés

IUPAC Name |

1-bromo-5-fluoro-3-nitro-2-phenylmethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9BrFNO3/c14-11-6-10(15)7-12(16(17)18)13(11)19-8-9-4-2-1-3-5-9/h1-7H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNYZLFQUEBXUOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C=C(C=C2Br)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9BrFNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Benzyloxy)-1-bromo-5-fluoro-3-nitrobenzene | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Boc-6-hydroxy-2-azaspiro[3.4]octane](/img/structure/B1377871.png)

![2-Benzyl-2-azabicyclo[3.1.1]heptane-1-carboxylic acid](/img/structure/B1377874.png)

![1-[2-(Propan-2-yloxy)ethanesulfonyl]piperazine](/img/structure/B1377875.png)

![1-Oxa-6-azaspiro[3.3]heptane oxalate](/img/structure/B1377881.png)

![Tert-butyl 2,6-diazaspiro[3.4]octane-6-carboxylate oxalate](/img/structure/B1377884.png)

![7-Bromo-4-chloroimidazo[2,1-f][1,2,4]triazine](/img/structure/B1377887.png)